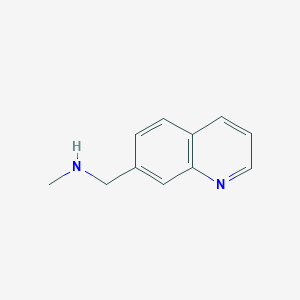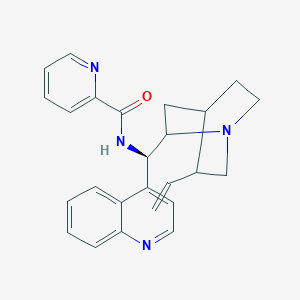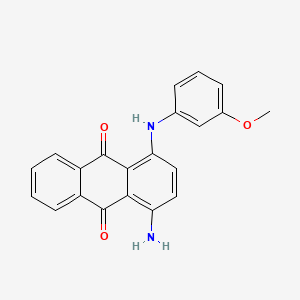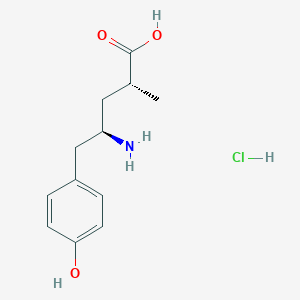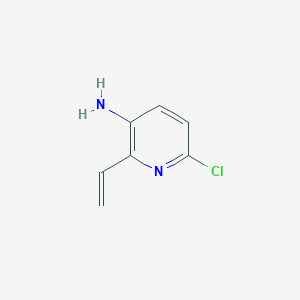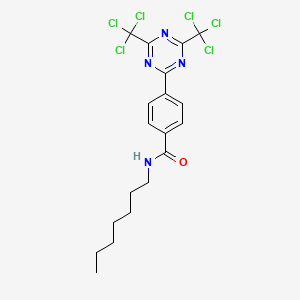
4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide is a complex organic compound known for its unique chemical structure and properties This compound is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms
Métodos De Preparación
The synthesis of 4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the reaction of cyanuric chloride with trichloromethyl compounds under controlled conditions. The resulting intermediate is then reacted with heptylbenzamide to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide undergoes various chemical reactions, including:
Oxidation: The trichloromethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide involves the absorption of light, leading to the formation of reactive intermediates. These intermediates can initiate various chemical reactions, such as polymerization. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules to form covalent bonds, leading to the desired chemical transformation .
Comparación Con Compuestos Similares
Similar compounds include other triazine derivatives, such as 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine . Compared to these compounds, 4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide offers unique advantages, such as enhanced reactivity and specificity due to the presence of the heptylbenzamide moiety. This makes it particularly useful in applications requiring high efficiency and selectivity.
Propiedades
Número CAS |
184955-23-5 |
|---|---|
Fórmula molecular |
C19H20Cl6N4O |
Peso molecular |
533.1 g/mol |
Nombre IUPAC |
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N-heptylbenzamide |
InChI |
InChI=1S/C19H20Cl6N4O/c1-2-3-4-5-6-11-26-15(30)13-9-7-12(8-10-13)14-27-16(18(20,21)22)29-17(28-14)19(23,24)25/h7-10H,2-6,11H2,1H3,(H,26,30) |
Clave InChI |
FOXBRKXAISTIKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNC(=O)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


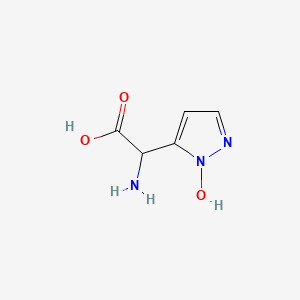
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
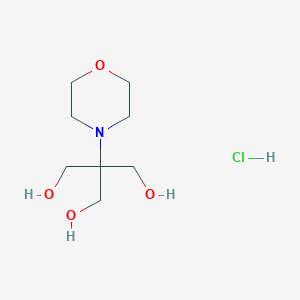


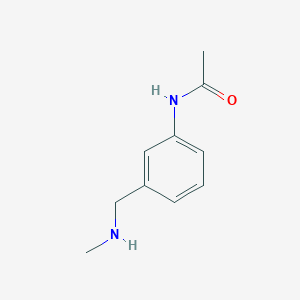
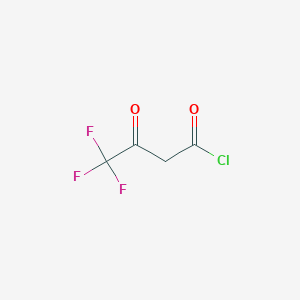
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
